4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 2 and a thiophene-2-carboxamide moiety at position 6 (Figure 1). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene ring contributes to π-π stacking interactions in biological targets. Its synthesis typically involves coupling reactions between functionalized pyrazolo[1,5-a]pyrimidine intermediates and thiophene-carboxylic acid derivatives, as inferred from analogous procedures in the literature . Structural characterization is confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry, with key signals aligning with related compounds (e.g., δ ~7.55 ppm for thiophene protons, similar to compound 75 in ) .
Properties
IUPAC Name |
4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4OS/c1-7-2-9(22-6-7)12(21)18-8-4-17-11-3-10(13(14,15)16)19-20(11)5-8/h2-6H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPNOIAAQOSFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The thiophene-2-carboxamide moiety is then introduced through a coupling reaction. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[1,5-a]pyrimidine ring, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular:
- Synthesis and Evaluation : The synthesis of derivatives containing the pyrazolo[1,5-a]pyrimidine scaffold has been linked to significant anticancer activity. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
- Mechanism of Action : These compounds often function as inhibitors of specific kinases involved in cancer cell proliferation. The inhibition of Trk kinases has been particularly noted as a mechanism through which these compounds exert their anticancer effects .
Other Therapeutic Applications
Beyond oncology, 4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide has potential applications in other therapeutic areas:
- Neurological Disorders : Some derivatives have been explored for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
- Anti-inflammatory Properties : Compounds within this class have also demonstrated anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:
- In Vitro Studies : A study reported that a series of pyrazolo[1,5-a]pyrimidine derivatives exhibited cytotoxicity against multiple cancer cell lines. The most potent compounds were further evaluated using the National Cancer Institute's NCI-60 screening program .
- Structural Characterization : Crystal structure analysis has confirmed the structural integrity and potential binding sites for these compounds, providing insights into their interaction with biological targets .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds have shown favorable absorption and distribution profiles in preliminary studies, suggesting good bioavailability for therapeutic use .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Key Insights :
Functional Group Comparisons
Carboxamide Derivatives
- Target Compound : Thiophene-2-carboxamide introduces planar aromaticity and moderate hydrophilicity.
- Benzamide Analogs (): Example 29 (D931) replaces thiophene with a benzamide group, increasing molecular weight (m/z 477 vs. target’s ~390–420 range) and altering solubility due to morpholinomethyl substituents .
- Acetylhydrazones () : Oxygenated acetylhydrazones in triazolopyrimidines improve herbicidal activity but reduce hydrolytic stability compared to carboxamides .
Substituent Effects on Bioactivity
- Chiral Centers : highlights that chiral centers (e.g., α-methyl in acetylhydrazones) enhance biological activity, suggesting that stereochemistry in the target compound’s carboxamide chain could be optimized .
- Thiophene vs. Benzene Rings : Thiophene’s sulfur atom may improve redox stability and π-stacking compared to benzene, as seen in compound 75 () .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- Morpholinomethyl groups in D931 () demonstrate how polar substituents can counteract lipophilicity, a strategy applicable to the target compound’s further optimization .
Biological Activity
4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrimidine core and a thiophene moiety. The trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 293.25 g/mol.
Anticancer Activity
Recent studies indicate that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit potent anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:
- Caspase Activation : Compounds similar to this compound have been shown to activate caspases (caspase 3, 8, and 9), leading to programmed cell death .
- Inhibition of Cell Proliferation : The MTT assay has demonstrated that related compounds inhibit the growth of various cancer cell lines (e.g., MCF-7 and MDA-MB-231) more effectively than standard chemotherapeutics like cisplatin .
- Autophagy Induction : Some derivatives enhance autophagy in cancer cells, contributing to their cytotoxic effects .
Mechanistic Insights
The biological activity of this compound can be attributed to several key mechanisms:
- NF-κB Pathway Modulation : Inhibition of NF-κB signaling has been observed, which is crucial for cancer cell survival and proliferation .
- p53 Pathway Activation : The compound may promote p53 expression, leading to increased apoptosis through the upregulation of pro-apoptotic factors such as Bax .
- ROS Generation : Reactive oxygen species (ROS) play a significant role in mediating apoptosis and autophagy triggered by these compounds .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of various pyrazolo[1,5-a]pyrimidine derivatives compared to this compound:
| Compound Name | IC50 (µM) | Mechanism of Action | Cancer Cell Line Tested |
|---|---|---|---|
| This compound | TBD | Apoptosis induction via caspases | MCF-7, MDA-MB-231 |
| Compound A | 49.85 | Apoptosis via caspase activation | MCF-7 |
| Compound B | 0.95 | Autophagy induction | NCIH460 |
| Compound C | 0.30 | VEGF inhibition | HUVEC |
Case Studies
Several case studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in cancer treatment:
- Study on MCF-7 Cells : A derivative showed significant cytotoxicity with an IC50 value lower than traditional chemotherapeutics. The study reported enhanced apoptosis markers after treatment .
- Combination Therapy : In vivo studies indicated that combining pyrazolo derivatives with existing therapies could yield synergistic effects against tumor growth, suggesting their potential as adjunctive treatments .
Q & A
Q. What are the standard synthetic routes for preparing 4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide?
The compound is typically synthesized via multi-step reactions involving cyclization of pyrazolo[1,5-a]pyrimidine precursors. For example, refluxing intermediates with heterocyclic amines or hydrazonoyl chlorides in solvents like ethanol or DMF, followed by purification via recrystallization or flash chromatography. Key steps include attaching the thiophene-carboxamide moiety to the pyrazolo[1,5-a]pyrimidine core. Characterization involves TLC for reaction monitoring and spectroscopic methods (¹H/¹³C NMR, IR, MS) for structural validation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., trifluoromethyl group at pyrimidine-C2).
- IR Spectroscopy : Validates functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks).
- Elemental Analysis : Ensures purity (deviation ≤ ±0.4% from theoretical values) .
Q. How is the compound initially screened for biological activity?
Antiproliferative activity is assessed using cancer cell lines (e.g., HEPG2-1 liver carcinoma) via MTT assays. IC₅₀ values are calculated from dose-response curves (e.g., pyrazolo[1,5-a]pyrimidine derivatives show IC₅₀ = 2.70–4.90 µM in HEPG2-1) .
Advanced Research Questions
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Structural Modifications : Introducing hydrophilic groups (e.g., –OH, –NH₂) to enhance solubility.
- Radiolabeling : Fluorine-18 (¹⁸F) labeling for PET imaging (e.g., ¹⁸F-6b in TSPO ligand studies) improves bioavailability tracking .
- Niosomal Nano-Carriers : Vitamin E TPGS-augmented carriers enhance oral bioavailability by bypassing first-pass metabolism .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Substituent Variation : Testing analogues with altered trifluoromethyl positions, methyl groups, or carboxamide linkers.
- Biological Assays : Comparing IC₅₀ across derivatives (e.g., pyrazolo[1,5-a]pyrimidine 7c vs. thiadiazole 18a in HEPG2-1) .
- Computational Modeling : Docking studies to predict binding affinity with targets (e.g., TSPO for cancer imaging) .
Q. How can contradictions in biological data (e.g., variable IC₅₀) be resolved?
- Standardized Protocols : Uniform cell culture conditions, passage numbers, and assay controls.
- Mechanistic Studies : Apoptosis assays (Annexin V/PI staining) or target engagement assays (e.g., kinase inhibition profiling) to validate on-target effects .
Q. What methods assess environmental impact or biodegradation pathways?
- Environmental Fate Studies : Analyze hydrolysis, photolysis, and microbial degradation in simulated ecosystems (e.g., OECD 301F biodegradability test).
- Ecotoxicology : Aquatic toxicity tests (e.g., Daphnia magna LC₅₀) and bioaccumulation modeling .
Methodological Challenges
Q. How are spectral data contradictions (e.g., NMR peak splitting) addressed during characterization?
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., crystal structure of related pyrimidine derivatives in Acta Cryst. E) .
Q. What experimental designs minimize synthetic byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
